![molecular formula C29H31N3O7 B12039242 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12039242.png)
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple methoxy groups and a pyrano[3,2-c]pyridine core
準備方法
The synthesis of 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves several steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base such as potassium carbonate (K2CO3) to form an intermediate. This intermediate then undergoes further reactions with various reagents to form the final product .
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a therapeutic agent due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of this compound is not well-understood, but it likely involves interactions with various molecular targets and pathways. The presence of multiple methoxy groups and the pyrano[3,2-c]pyridine core suggests that it could interact with enzymes, receptors, or other proteins in biological systems. Further research is needed to elucidate the specific molecular targets and pathways involved.
類似化合物との比較
Similar compounds include other pyrano[3,2-c]pyridine derivatives and compounds with multiple methoxy groups. For example:
3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but a different core structure.
Pyrano[2,3-h]coumarin derivatives: Compounds with a similar pyrano core but different substituents.
特性
分子式 |
C29H31N3O7 |
|---|---|
分子量 |
533.6 g/mol |
IUPAC名 |
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C29H31N3O7/c1-16-11-22-26(29(33)32(16)10-9-17-7-8-20(34-2)21(12-17)35-3)25(19(15-30)28(31)39-22)18-13-23(36-4)27(38-6)24(14-18)37-5/h7-8,11-14,25H,9-10,31H2,1-6H3 |
InChIキー |
UUNQXVCDWFIHAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1CCC4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


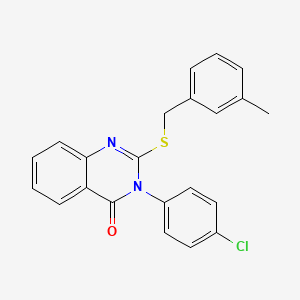

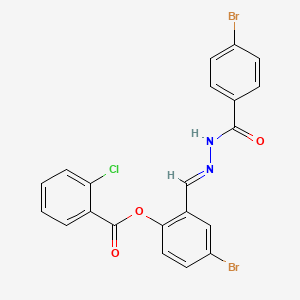
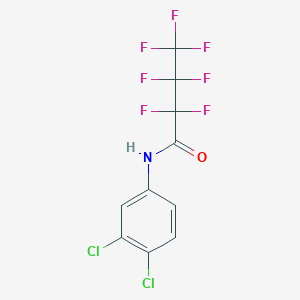

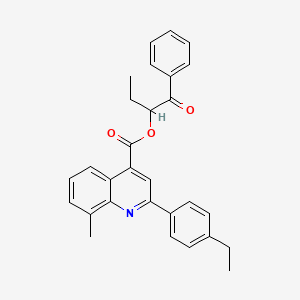
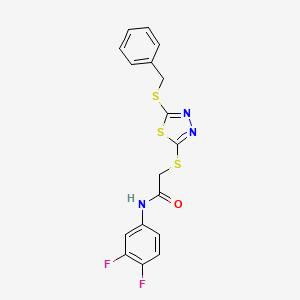
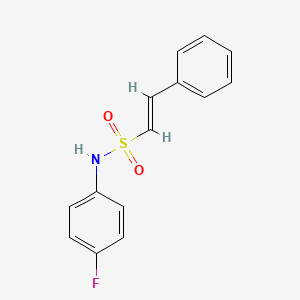
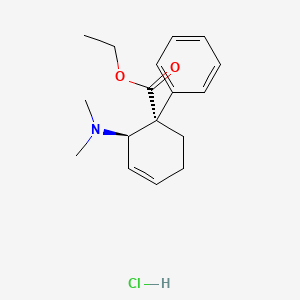
![8-[(2Z)-2-(5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12039228.png)


![4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole](/img/structure/B12039249.png)

